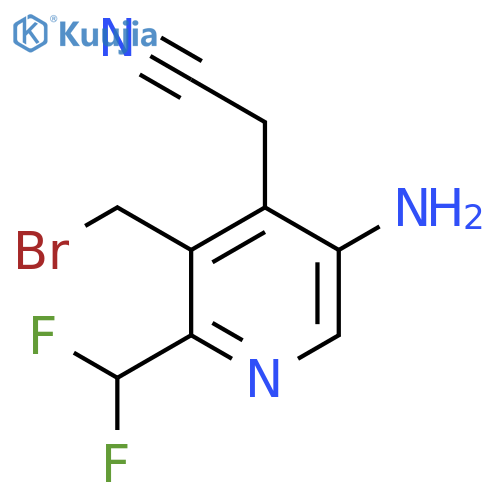

Cas no 1806800-39-4 (5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile)

5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile

-

- インチ: 1S/C9H8BrF2N3/c10-3-6-5(1-2-13)7(14)4-15-8(6)9(11)12/h4,9H,1,3,14H2

- InChIKey: KEPUTSKUVUNHAQ-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C(F)F)=NC=C(C=1CC#N)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 62.7

5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029065178-1g |

5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile |

1806800-39-4 | 97% | 1g |

$1,564.50 | 2022-03-31 |

5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile 関連文献

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrileに関する追加情報

5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile (CAS No. 1806800-39-4): An Overview of a Versatile Heterocyclic Compound

5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile (CAS No. 1806800-39-4) is a heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and chemical reactivity.

The molecular structure of 5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile is characterized by the presence of a pyridine ring, an amino group, a bromomethyl substituent, and a difluoromethyl group. These functional groups contribute to the compound's reactivity and potential for forming stable complexes with various metal ions, making it a valuable intermediate in the synthesis of more complex molecules.

In the realm of medicinal chemistry, 5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate specific biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways and are often dysregulated in cancer.

The bromomethyl group in 5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile is particularly noteworthy due to its reactivity with nucleophiles. This property makes the compound an excellent starting material for the synthesis of bioconjugates and other functionalized derivatives. The difluoromethyl group, on the other hand, imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic properties.

In addition to its medicinal applications, 5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile has also been investigated for its potential use in materials science. The presence of the pyridine ring and the difluoromethyl group can enhance the compound's electronic properties, making it suitable for applications in organic electronics and photovoltaic materials. Research published in Advanced Materials has demonstrated that derivatives of this compound can be used to create highly efficient organic semiconductors with improved charge transport properties.

The synthesis of 5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. One common synthetic route involves the condensation of 2-difluoromethylpyridine with an appropriate nitrile followed by bromination and amination steps. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the overall cost and ecological impact of large-scale production.

The safety profile of 5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile is an important consideration for both research and industrial applications. While the compound itself is not classified as hazardous under current regulations, proper handling and storage practices should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) and storing the compound in a well-ventilated area away from incompatible substances.

In conclusion, 5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile (CAS No. 1806800-39-4) is a versatile heterocyclic compound with significant potential in various scientific disciplines. Its unique structural features make it an attractive candidate for drug discovery and materials science applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.

1806800-39-4 (5-Amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetonitrile) 関連製品

- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)

- 140860-51-1(2-Bromo-4-methoxybenzonitrile)

- 1170652-81-9(methyl 4-(4-fluoro-1,3-benzothiazol-2-yl)2-(1H-pyrazol-1-yl)ethylcarbamoylbenzoate)

- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)

- 2034385-09-4(N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide)

- 27599-63-9(5(6)-Aminofluorescein)

- 1806178-83-5(5-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)

- 2227698-70-4((2S)-5-fluoro-5-methylhexan-2-amine)

- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)